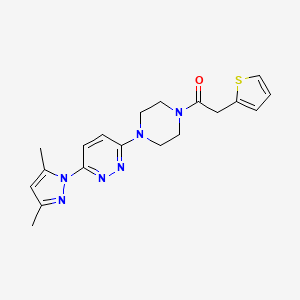

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

The compound 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. This pyridazine ring is linked via a piperazine group to a thiophene-2-yl ethanone unit. The structural complexity arises from the combination of heterocyclic systems (pyridazine, pyrazole, thiophene) and a flexible piperazine linker, which may enhance binding interactions in pharmacological contexts. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs are commonly associated with antitumor, antimicrobial, and kinase inhibitory activities .

Properties

IUPAC Name |

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-14-12-15(2)25(22-14)18-6-5-17(20-21-18)23-7-9-24(10-8-23)19(26)13-16-4-3-11-27-16/h3-6,11-12H,7-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVISKMDYNOVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule featuring multiple functional groups, including pyrazole and pyridazine rings. Its unique structure suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 474.5 g/mol. The structural complexity rating is 664. The presence of multiple heterocycles indicates diverse interactions with biological targets.

The exact mechanism of action for this compound is still under investigation. However, based on its structural similarities to other bioactive compounds, it is hypothesized that it may interact with various biological targets, including:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Interaction with neurotransmitter or hormone receptors.

- Ion Channels : Possible effects on ion channel activity.

The compound is expected to engage in non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic rings.

Pharmacokinetics

Currently, the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound remains largely unknown. Understanding these properties is crucial for determining its bioavailability and therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyridazine exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that certain pyrazolylpyridazine derivatives were capable of inducing apoptosis in various cancer cell lines through modulation of specific signaling pathways .

Neuropharmacological Effects

Given the presence of piperazine rings, there is potential for neuropharmacological activity. Piperazine derivatives are known to exhibit anxiolytic and antipsychotic effects by modulating neurotransmitter systems . Future studies could explore these avenues for the compound under discussion.

Case Studies

- Anticancer Study : A study focused on a series of pyrazole derivatives showed that compounds with similar structures to our target exhibited IC50 values in the low micromolar range against various cancer cell lines .

- Neuropharmacological Research : Investigations into piperazine-containing compounds revealed significant anxiolytic effects in animal models when administered at specific dosages .

Comparison with Similar Compounds

Comparative Data Table

Key Observations

- Substituent Effects : Dimethylpyrazole in the target compound likely improves steric hindrance and lipophilicity compared to triazole or tetrazole derivatives .

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen may enhance solubility and metal coordination capabilities .

- Thiophene vs. Thienothiophene: The simpler thiophene in the target compound may reduce synthetic complexity compared to thienothiophene systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.